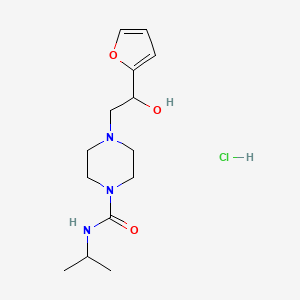
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3O3 and its molecular weight is 317.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as 4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . Each of these therapeutic effects would involve different biochemical pathways.
Result of Action
Given the wide range of therapeutic effects associated with furan derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not mentioned in the available resources. Such factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Aplicaciones Científicas De Investigación
H3 Receptor Antagonism
One of the primary applications of this compound is as an antagonist for the histamine H3 receptor. Research indicates that H3 receptor antagonists can play a significant role in treating neurological disorders such as Alzheimer's disease and narcolepsy by enhancing neurotransmitter release and improving cognitive functions .
Antidepressant Activity
Studies have shown that compounds similar to 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .
Anxiolytic Effects
The compound has also been investigated for its anxiolytic properties. Animal studies indicate that it may reduce anxiety-like behaviors, possibly through its action on the central nervous system by modulating neurotransmitter systems .
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, potentially protecting neurons from oxidative stress and apoptosis. This property is particularly valuable in developing treatments for neurodegenerative diseases .
Case Studies
Propiedades
IUPAC Name |
4-[2-(furan-2-yl)-2-hydroxyethyl]-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13;/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUHMUBMJUOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














